molecular formula C7H6ClNO B1505345 2-Chloro-5-methylpyridine-4-carboxaldehyde CAS No. 1060801-49-1

2-Chloro-5-methylpyridine-4-carboxaldehyde

Cat. No. B1505345
CAS RN: 1060801-49-1
M. Wt: 155.58 g/mol
InChI Key: GMLFOWPNCCMIFO-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-4-carboxaldehyde is a chemical compound with the molecular formula C7H6ClNO . It is used in industrial and scientific research .


Molecular Structure Analysis

The molecular structure of this compound has been studied using quantum chemical calculations at the DFT/B3LYP/6–311++G (d,p) level of theory . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities have been determined .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 155.58 . Other physical and chemical properties such as boiling point, density, and refractive index are not detailed in the available resources.

Safety and Hazards

Safety data sheets indicate that 2-Chloro-5-methylpyridine-4-carboxaldehyde is combustible and can cause skin and eye irritation. It is harmful if swallowed or in contact with skin . In case of accidental release, it is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam for fire-fighting .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methylpyridine-4-carboxaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can be used in the synthesis of 2-methylthio-5-pyridinemethylene amine and 5-methyl-2,2′-bipyridine . The nature of these interactions often involves the formation of covalent bonds, which facilitate the creation of more complex molecules.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can induce changes in gene expression, which can have downstream effects on cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound may result in cumulative effects on cellular function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound may lead to acute toxicity, characterized by symptoms such as skin irritation and respiratory distress . Threshold effects are also observed, where a specific dosage level must be reached before significant effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolized by enzymes such as xanthine dehydrogenase, leading to the formation of specific metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.

properties

IUPAC Name

2-chloro-5-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-3-9-7(8)2-6(5)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLFOWPNCCMIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704606
Record name 2-Chloro-5-methylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060801-49-1
Record name 2-Chloro-5-methyl-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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